molecular formula C17H25NO2 B2818031 Tert-butyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate CAS No. 2287316-52-1

Tert-butyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate

Cat. No. B2818031
M. Wt: 275.392
InChI Key: ZLCRFUVPKWDQCG-UHFFFAOYSA-N
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Description

The compound "tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate" and "®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate" are somewhat similar to the compound you mentioned. They are used in various areas of research .


Synthesis Analysis

While specific synthesis methods for “Tert-butyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate” were not found, a related compound “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and the properties of similar compounds. For example, “tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate” is a liquid at room temperature .

Safety And Hazards

Safety information for “tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-16(2,3)20-15(19)11-17(12-18)10-6-8-13-7-4-5-9-14(13)17/h4-5,7,9H,6,8,10-12,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCRFUVPKWDQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCCC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[1-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetate

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